molecular formula C13H15N B15345431 2-Naphthalenamine, N-(1-methylethyl)- CAS No. 53622-39-2

2-Naphthalenamine, N-(1-methylethyl)-

Cat. No.: B15345431
CAS No.: 53622-39-2
M. Wt: 185.26 g/mol
InChI Key: SIZAEFGOHCBUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of naphthalene, where an isopropyl group is attached to the nitrogen atom of the naphthalene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Amination: One common synthetic route involves the direct amination of naphthalen-2-ol with isopropylamine under high temperature and pressure conditions.

  • Reductive Amination: Another method is reductive amination, where naphthalen-2-ol is first converted to its corresponding aldehyde or ketone, followed by reaction with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: The industrial production of N-(Isopropyl)naphthalen-2-amine typically involves large-scale amination reactions using continuous flow reactors to ensure efficient and consistent production. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

  • Oxidation: N-(Isopropyl)naphthalen-2-amine can undergo oxidation to form various oxidized products, such as naphthalene-2,3-dione derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Naphthalene-2,3-dione derivatives.

  • Reduction: Reduced amine derivatives.

  • Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

N-(Isopropyl)naphthalen-2-amine has a wide range of applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

N-(Isopropyl)naphthalen-2-amine is structurally similar to other naphthalene derivatives, such as N-ethyl-naphthalen-2-amine and N-methyl-naphthalen-2-amine. its unique isopropyl group imparts distinct chemical and biological properties that differentiate it from these compounds. For instance, the isopropyl group may enhance the compound's lipophilicity, affecting its ability to penetrate cell membranes and interact with biological targets.

Comparison with Similar Compounds

  • N-ethyl-naphthalen-2-amine

  • N-methyl-naphthalen-2-amine

  • N-(propyl)naphthalen-2-amine

  • N-(butyl)naphthalen-2-amine

Properties

CAS No.

53622-39-2

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

N-propan-2-ylnaphthalen-2-amine

InChI

InChI=1S/C13H15N/c1-10(2)14-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,1-2H3

InChI Key

SIZAEFGOHCBUPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.